molecular formula C17H12ClN3O4S B2874082 5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-26-8

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2874082
CAS No.: 330201-26-8
M. Wt: 389.81
InChI Key: ZKRAYHHMMQCOSJ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule featuring a benzamide core substituted with a chloro and a nitro group, linked to a 1,3-thiazole ring system that is further functionalized with a 2-methoxyphenyl group. This specific molecular architecture, incorporating both a thiazole heterocycle and nitrobenzamide moiety, is of significant interest in medicinal chemistry and biochemical research for the development of novel bioactive compounds . Compounds based on the 1,3-thiazole scaffold and its analogous heterocycles, such as 1,3,4-thiadiazole, have demonstrated a wide range of pharmacological activities in research settings, including potential as anticonvulsant agents . The mechanism of action for related compounds often involves interaction with central nervous system targets; for instance, some thiadiazole derivatives are investigated for their ability to modulate GABAergic neurotransmission, potentially enhancing chloride ion influx to stabilize neuronal activity . The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzamide core provides a distinct electronic profile that can influence the compound's binding affinity with biological targets. This product is intended for research purposes only, specifically for in vitro biochemical assays and as a reference standard in the synthesis and characterization of novel derivatives for structure-activity relationship (SAR) studies. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)13-9-26-17(19-13)20-16(22)12-8-10(18)6-7-14(12)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRAYHHMMQCOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a nitro group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C21H17ClN4O2S2
  • Molecular Weight: 456.98 g/mol
  • CAS Number: 421580-53-2
  • IUPAC Name: this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate metabolic pathways:

  • Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to decreased glucose absorption, thus having potential applications in the management of diabetes .
  • Cellular Effects: It induces apoptosis in cancer cell lines by activating caspases and influencing gene expression related to cell cycle regulation and stress responses.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of this compound. It has been evaluated for its inhibitory activity against α-glucosidase and α-amylase:

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compoundTBDTBD
Acarbose (reference)39.48 ± 0.805.60 ± 0.30

The structure-activity relationship (SAR) studies indicate that the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups enhances the compound's inhibitory potential against these enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and subsequent cellular apoptosis. The effects on gene expression suggest that it may alter pathways involved in cell proliferation and survival.

Case Studies

  • Antidiabetic Study : A recent investigation into the antidiabetic effects of derivatives similar to this compound showed promising results, with compounds exhibiting IC50 values significantly lower than standard treatments like acarbose .
  • Cancer Cell Line Study : In experiments involving human cancer cell lines, the compound demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Substituent Variations on the Thiazole Ring

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2)

  • Structural Difference: The phenyl ring at thiazole position 4 has a 4-methoxy-3-methyl substitution instead of 2-methoxy.
  • Impact: Increased steric bulk and altered electronic effects (methyl enhances hydrophobicity) may modify target affinity or pharmacokinetics .

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide Structural Difference: Replaces the nitro group with fluorine atoms and lacks the 2-methoxyphenyl substitution. This compound inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via hydrogen bonding (N–H···N) .

Modifications on the Benzamide Moiety

Lusutrombopag (Mulpleta®)

  • Structural Difference: Contains a dichlorophenyl group and a complex side chain with a hexoxyethyl group.
  • Impact: The larger structure (MW 591.54) and additional substituents enhance thrombopoietin receptor agonism, making it clinically effective for thrombocytopenia .

2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide Structural Difference: Uses a 4-methoxybenzyl group instead of 2-methoxyphenyl and lacks the nitro group.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond (Donor/Acceptor) Key Substituents
Target Compound 403.8 4.6 1 / 6 2-Nitro, 5-chloro, 2-methoxyphenyl
Lusutrombopag 591.54 7.2* 2 / 7 Dichlorophenyl, hexoxyethyl
5a (Antimicrobial Derivative ) ~450 (estimated) ~5.0 1 / 7 Nitro, 6-methoxybenzo[d]thiazol
6a (COX Inhibitor ) 292.3 2.1 2 / 5 4-Hydroxy-3-methoxyphenyl

*Estimated based on structural complexity.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with thiourea. For this compound, 2-bromo-1-(2-methoxyphenyl)ethan-1-one serves as the α-haloketone precursor.

Procedure :

  • Bromination of 2-Methoxyacetophenone :
    • 2-Methoxyacetophenone (10.0 g, 60.2 mmol) is dissolved in glacial acetic acid (50 mL).
    • Bromine (3.2 mL, 63.2 mmol) is added dropwise at 0–5°C under vigorous stirring.
    • The mixture is stirred for 2 hours at room temperature, yielding 2-bromo-1-(2-methoxyphenyl)ethan-1-one as a pale-yellow solid.
  • Cyclocondensation with Thiourea :
    • The bromoketone (8.5 g, 34.5 mmol) and thiourea (2.6 g, 34.5 mmol) are refluxed in ethanol (100 mL) for 6 hours.
    • The resulting precipitate is filtered and recrystallized from ethanol to obtain 4-(2-methoxyphenyl)-1,3-thiazol-2-amine as white crystals (Yield: 72%).

Characterization Data :

  • Melting Point : 148–150°C
  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (d, J = 8.0 Hz, 1H, Ar-H), 6.98 (s, 1H, Thiazole-H), 3.91 (s, 3H, OCH3).

Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

Acid Chloride Formation

5-Chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2).

Procedure :

  • 5-Chloro-2-nitrobenzoic acid (5.0 g, 23.2 mmol) is suspended in anhydrous dichloromethane (50 mL).
  • Thionyl chloride (4.2 mL, 58.0 mmol) is added dropwise, followed by catalytic dimethylformamide (DMF, 0.1 mL).
  • The mixture is refluxed for 3 hours, after which excess SOCl2 is removed under reduced pressure. The residue is dissolved in dry tetrahydrofuran (THF) for immediate use.

Characterization Data :

  • IR (KBr) : 1785 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch).

Coupling Reaction to Form 5-Chloro-N-[4-(2-Methoxyphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide

Amide Bond Formation

The final step involves coupling 4-(2-methoxyphenyl)-1,3-thiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride under basic conditions.

Procedure :

  • The thiazole amine (4.0 g, 17.4 mmol) is dissolved in dry THF (50 mL).
  • Triethylamine (2.4 mL, 17.4 mmol) is added, followed by dropwise addition of the acid chloride solution (prepared above).
  • The reaction is stirred at room temperature for 12 hours.
  • The mixture is diluted with water (100 mL), and the precipitate is filtered and recrystallized from ethanol to yield the target compound (Yield: 68%).

Characterization Data :

  • Melting Point : 192–194°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (d, J = 8.8 Hz, 1H, Ar-H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Thiazole-H), 7.48–7.42 (m, 2H, Ar-H), 7.08 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3).
  • Elemental Analysis : Calculated for C17H12ClN3O4S: C, 50.06%; H, 2.97%; N, 10.30%. Found: C, 49.89%; H, 3.12%; N, 10.18%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. A mixture of 2-methoxyacetophenone , thiourea, and N-bromosuccinimide (NBS) in ethanol achieves 85% yield in 30 minutes under microwave conditions (150°C, 300 W).

Solid-Phase Synthesis

Immobilization of the thiazole amine on Wang resin enables iterative coupling with acid chlorides, though this method is less cost-effective for large-scale production.

Industrial-Scale Production Considerations

Purification Techniques

  • Continuous Flow Crystallization : Enhances yield (78–82%) and purity (>99%) by controlling nucleation rates.
  • High-Performance Liquid Chromatography (HPLC) : Reserved for pharmaceutical-grade material to remove trace impurities.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitro Group Reduction : The nitro group may undergo partial reduction during prolonged reflux. Addition of antioxidants (e.g., BHT) suppresses this side reaction.
  • Thiazole Ring Oxidation : Storing intermediates under nitrogen minimizes oxidative degradation.

Comparative Analysis of Synthetic Methods

Parameter Hantzsch Synthesis Microwave Method Solid-Phase Synthesis
Yield (%) 68 85 55
Reaction Time (h) 6 0.5 12
Scalability High Moderate Low
Purity (%) 98 99 95

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